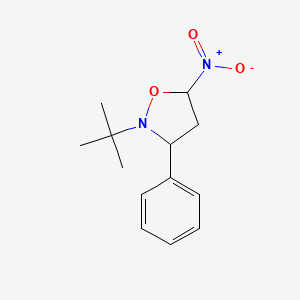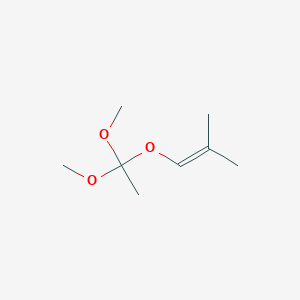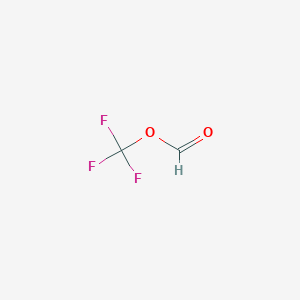
Trifluoromethyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl formate is an organic compound with the molecular formula C₂HF₃O₂ It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a formate group (-CO₂H)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoromethyl formate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide with formic acid in the presence of a base. Another method includes the use of trifluoromethyl sulfonyl chloride and formic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoromethyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethyl carboxylic acids.
Reduction: Reduction reactions can convert it into trifluoromethyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various trifluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethyl group into various compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Wirkmechanismus
The mechanism by which trifluoromethyl formate exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electronegativity of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in modifying the properties of target molecules. The pathways involved often include nucleophilic attack on the formate group, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethane (CF₃H): A simple trifluoromethyl compound used in various industrial applications.
Trifluoromethyl sulfone (CF₃SO₂): Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethyl trimethylsilane (CF₃SiMe₃): Widely used as a reagent in organic synthesis.
Uniqueness: Trifluoromethyl formate stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
85358-65-2 |
|---|---|
Molekularformel |
C2HF3O2 |
Molekulargewicht |
114.02 g/mol |
IUPAC-Name |
trifluoromethyl formate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)7-1-6/h1H |
InChI-Schlüssel |
XZHNVYDCJNNJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


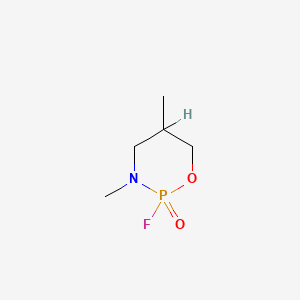
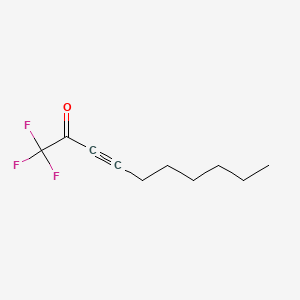
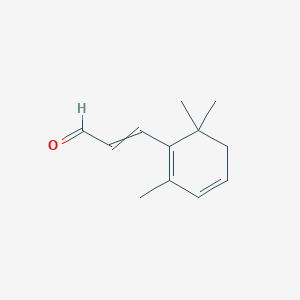
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
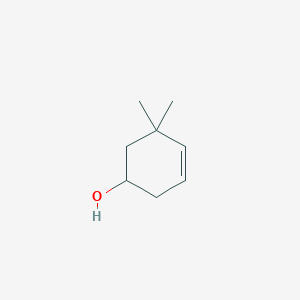
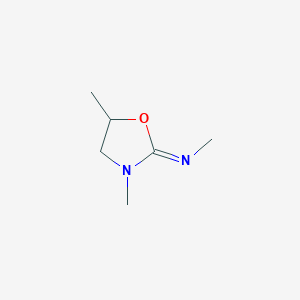
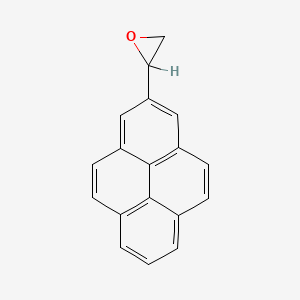
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
